REACTION_CXSMILES
|
N[C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:12](=[O:13])[C:11]([CH3:15])([CH3:14])[NH:10][C:9]2=[O:16])=[CH:4][C:3]=1[C:17]([F:20])([F:19])[F:18].N([O-])=O.[Na+].[I-:25].[Na+].S(S([O-])=O)([O-])(=O)=O.[Na+].[Na+]>O.C(Cl)Cl>[CH3:14][C:11]1([CH3:15])[NH:10][C:9](=[O:16])[N:8]([C:5]2[CH:6]=[CH:7][C:2]([I:25])=[C:3]([C:17]([F:20])([F:19])[F:18])[CH:4]=2)[C:12]1=[O:13] |f:1.2,3.4,5.6.7|
|
Name
|
|
Quantity
|
28 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
Be hydrochloric acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
43.7 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
87.7 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction medium is maintained at 35°-40° C. for 30 minutes under agitation
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
then cooled down to 0°±5° C. under agitation
|
Type
|
TEMPERATURE
|
Details
|
The reaction medium is maintained for another hour under agitation at 0°±5° C.
|
Type
|
TEMPERATURE
|
Details
|
The reaction medium is maintained under agitation for another hour
|
Type
|
WAIT
|
Details
|
is carried out for another 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
while leaving the temperature
|
Type
|
CUSTOM
|
Details
|
to return to 20° C
|
Type
|
ADDITION
|
Details
|
After pouring
|
Type
|
CUSTOM
|
Details
|
the organic phase is decanted
|
Type
|
WASH
|
Details
|
the organic phases are washed with 3×140 ml of a saturated aqueous solution of NaCl
|
Type
|
CUSTOM
|
Details
|
The joint chloromethylenic phases are dried
|
Type
|
FILTRATION
|
Details
|
by filtering
|
Type
|
WASH
|
Details
|
washing with 3×70 ml of methylene chloride
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(N(C(N1)=O)C1=CC(=C(C=C1)I)C(F)(F)F)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 184.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |